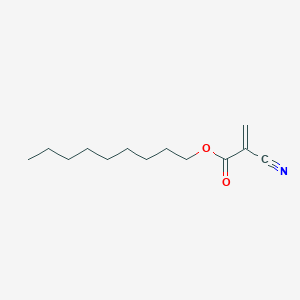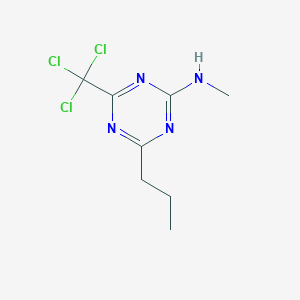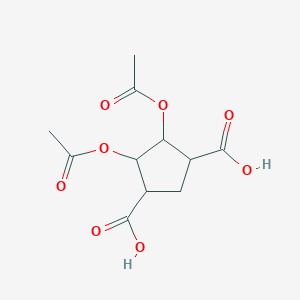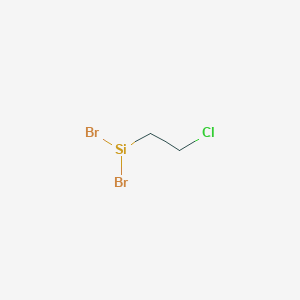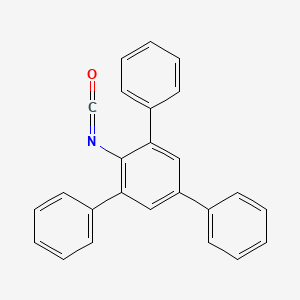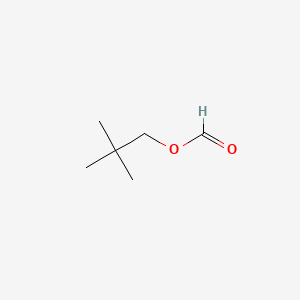![molecular formula C19H21ClN2Se B14709590 1-(8-Chloro-10,11-dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine CAS No. 24495-59-8](/img/structure/B14709590.png)
1-(8-Chloro-10,11-dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(8-Chloro-10,11-dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a selenepin ring, which is a selenium-containing heterocycle, and a piperazine ring, which is a common structural motif in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-Chloro-10,11-dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the selenepin ring: This step involves the cyclization of a suitable precursor containing selenium to form the selenepin ring.
Introduction of the chloro group: Chlorination of the selenepin ring is carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the piperazine ring: The final step involves the nucleophilic substitution reaction between the chlorinated selenepin and 4-methylpiperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(8-Chloro-10,11-dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The selenepin ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the selenepin ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the selenepin ring may yield selenoxides or selenones, while substitution reactions can lead to various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(8-Chloro-10,11-dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and pharmacological properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(8-Chloro-10,11-dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound is known to act as a dopamine receptor antagonist and a serotonin receptor antagonist . These interactions can modulate neurotransmitter signaling, leading to various pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine: Similar structure but contains a sulfur atom instead of selenium.
1-(8-Chloro-10,11-dihydrodibenzo[b,f]oxepin-10-yl)-4-methylpiperazine: Similar structure but contains an oxygen atom instead of selenium.
Uniqueness
The presence of the selenium atom in 1-(8-Chloro-10,11-dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine imparts unique chemical and biological properties compared to its sulfur and oxygen analogs. Selenium-containing compounds often exhibit distinct reactivity and biological activity, making this compound particularly interesting for further research and development.
Eigenschaften
CAS-Nummer |
24495-59-8 |
|---|---|
Molekularformel |
C19H21ClN2Se |
Molekulargewicht |
391.8 g/mol |
IUPAC-Name |
1-(3-chloro-5,6-dihydrobenzo[b][1]benzoselenepin-5-yl)-4-methylpiperazine |
InChI |
InChI=1S/C19H21ClN2Se/c1-21-8-10-22(11-9-21)17-12-14-4-2-3-5-18(14)23-19-7-6-15(20)13-16(17)19/h2-7,13,17H,8-12H2,1H3 |
InChI-Schlüssel |
OWNHDIHRAYKGQT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3[Se]C4=C2C=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


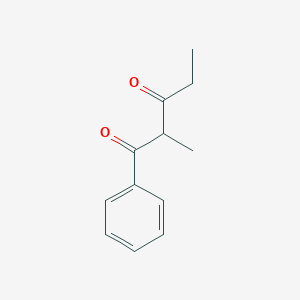
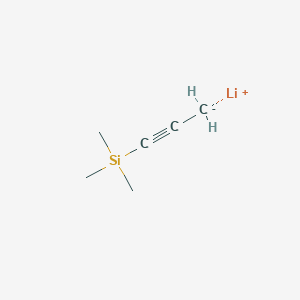
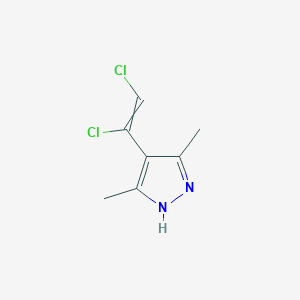
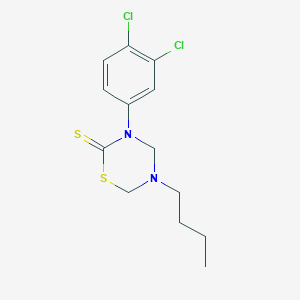
![3-{[(Prop-2-yn-1-yl)oxy]methoxy}prop-1-ene](/img/structure/B14709528.png)
